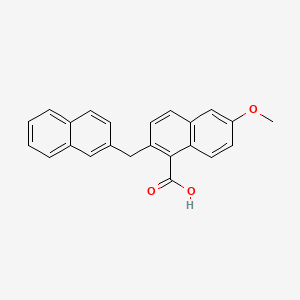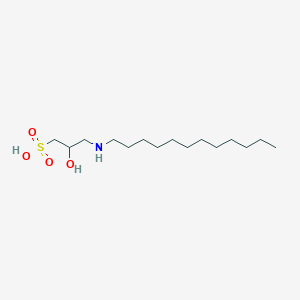
3-(Dodecylamino)-2-hydroxypropane-1-sulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Dodecylamino)-2-hydroxypropane-1-sulfonic acid is an organic compound known for its surfactant properties. It is used in various scientific and industrial applications due to its ability to reduce surface tension and interact with biological membranes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dodecylamino)-2-hydroxypropane-1-sulfonic acid typically involves the reaction of dodecylamine with epichlorohydrin, followed by sulfonation. The reaction conditions include:
Reaction with Epichlorohydrin: Dodecylamine is reacted with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction is carried out at a temperature of around 60-70°C.
Sulfonation: The resulting product is then sulfonated using sulfur trioxide or chlorosulfonic acid. This step is usually performed at lower temperatures to avoid decomposition of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for temperature and pH control is common to optimize reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Dodecylamino)-2-hydroxypropane-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert it back to its amine form.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonic acid group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide or thiols can be used under mild conditions.
Major Products
Oxidation: Sulfonic acid derivatives.
Reduction: Dodecylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-(Dodecylamino)-2-hydroxypropane-1-sulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to stabilize emulsions and dispersions.
Biology: Employed in cell membrane studies due to its ability to interact with lipid bilayers.
Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.
Industry: Utilized in the formulation of detergents and cleaning agents.
Wirkmechanismus
The mechanism of action of 3-(Dodecylamino)-2-hydroxypropane-1-sulfonic acid involves its surfactant properties. It reduces surface tension by aligning at the interface of aqueous and non-aqueous phases. This alignment disrupts the structure of biological membranes, making it useful in cell lysis and membrane studies. The molecular targets include lipid bilayers and membrane proteins, where it can alter membrane permeability and protein function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sodium dodecyl sulfate: Another surfactant with similar properties but different chemical structure.
Dodecylamine: The amine precursor used in the synthesis of 3-(Dodecylamino)-2-hydroxypropane-1-sulfonic acid.
Sodium laureth sulfate: A related surfactant used in personal care products.
Uniqueness
This compound is unique due to its combination of an amine group, hydroxyl group, and sulfonic acid group, which provides it with distinct chemical reactivity and surfactant properties. This makes it particularly useful in applications requiring specific interactions with biological membranes and proteins.
Eigenschaften
CAS-Nummer |
116448-23-8 |
|---|---|
Molekularformel |
C15H33NO4S |
Molekulargewicht |
323.5 g/mol |
IUPAC-Name |
3-(dodecylamino)-2-hydroxypropane-1-sulfonic acid |
InChI |
InChI=1S/C15H33NO4S/c1-2-3-4-5-6-7-8-9-10-11-12-16-13-15(17)14-21(18,19)20/h15-17H,2-14H2,1H3,(H,18,19,20) |
InChI-Schlüssel |
VBVXCGIMJVVEFP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCNCC(CS(=O)(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


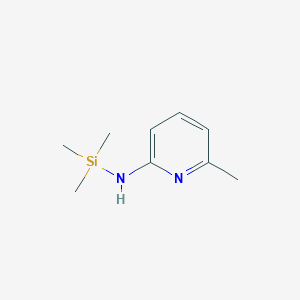
![1-[4-(2-Hydroxypropan-2-yl)phenyl]but-2-en-1-one](/img/structure/B14295256.png)

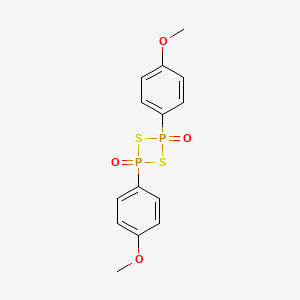

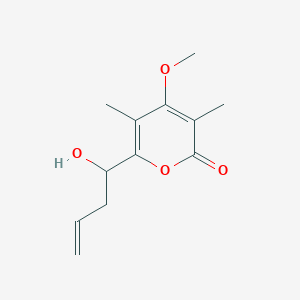

![Ethyl 3,5-dichloro-4-{[(pentadecyloxy)carbonyl]oxy}benzoate](/img/structure/B14295291.png)



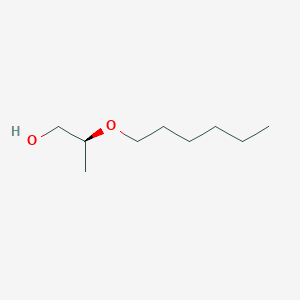
![O-[2-(Piperidin-1-yl)ethyl] O-propyl methylphosphonothioate](/img/structure/B14295328.png)
